molecular formula C26H28N2O4S B2726567 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide CAS No. 443101-77-7

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Cat. No.: B2726567
CAS No.: 443101-77-7
M. Wt: 464.58
InChI Key: RTDQCUOOKUUTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a tetrahydroisoquinoline derivative featuring a carbothioamide (-C(=S)-NH-) group at the 2-position, a 4-methoxyphenoxymethyl substituent at the 1-position, and a phenyl group attached to the nitrogen. Its molecular formula is C₂₇H₂₉N₂O₅S, with a molecular weight of 501.6 g/mol.

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-29-20-9-11-21(12-10-20)32-17-23-22-16-25(31-3)24(30-2)15-18(22)13-14-28(23)26(33)27-19-7-5-4-6-8-19/h4-12,15-16,23H,13-14,17H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDQCUOOKUUTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.

    Formation of the Carbothioamide Group:

Chemical Reactions Analysis

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.

    Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy or phenoxy groups under suitable conditions.

    Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C27H30N2O4SC_{27}H_{30}N_{2}O_{4}S and a molecular weight of approximately 478.6 g/mol. Its structure includes multiple functional groups such as methoxy and phenoxy moieties, which contribute to its unique chemical properties and interactions with biological targets.

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of methoxy and phenoxy groups in the structure of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide may enhance its efficacy against various cancer types by improving solubility and bioavailability .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The presence of the carbothioamide group may play a crucial role in enhancing the antimicrobial activity by interacting with bacterial enzymes or receptors .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being explored for their neuroprotective effects. Preliminary studies suggest that they may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific interactions of this compound with neuroreceptors are an area of ongoing research.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Tetrahydroisoquinoline Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Functional Group Modifications : Subsequent steps introduce methoxy and phenoxy substituents via nucleophilic substitution reactions.
  • Carbothioamide Formation : Final modifications to install the carbothioamide group are crucial for enhancing biological activity.

Anticancer Studies

A recent study explored the anticancer potential of related tetrahydroisoquinoline derivatives against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibition zones against Staphylococcus aureus and Escherichia coli strains, indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with NMDA receptors. The compound acts as a positive allosteric modulator of NR2C/NR2D subunit-containing NMDA receptors, enhancing receptor responses by increasing channel opening frequency without altering the mean open time or EC50 values for glutamate or glycine . This modulation is dependent on specific residues in the receptor subunits and the linker between the N-terminal domain and the agonist-binding domain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name/ID Substituents/R Groups Molecular Weight (g/mol) Biological Activity/Properties Reference
Target Compound N-phenyl, carbothioamide, 4-methoxyphenoxymethyl 501.6 Not explicitly stated -
CIQ () 3-chlorophenyl, methanone ~450 (estimated) NMDA receptor (NR2C/NR2D) potentiator
BB33582 (2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-...) 4-chlorobenzoyl, 4-methoxyphenoxymethyl 467.94 Research compound (structural analog)
Compound 33 () Benzylamino, acetamide ~500 (estimated) Orexin-1 antagonist (82% synthesis yield)
Anomuricine (A-552) () Hydroxyl, 4-methoxybenzyl 282.38 Natural product (sunflower constituent)
Compound 7–9 () 1,2,4-triazole-3-thiones ~400–450 Antifungal/antimicrobial (tautomer-dependent)

Key Comparisons

Core Structure Variations: The target compound and CIQ share a 6,7-dimethoxy-tetrahydroisoquinoline core but differ in substituents: CIQ has a 3-chlorophenyl methanone group, while the target compound features a carbothioamide and N-phenyl group. These differences likely alter receptor selectivity (e.g., NMDA vs. orexin receptors) .

Synthetic Efficiency :

  • Compound 33 () achieves an 82% yield using benzyl bromide, whereas Compound 31 (15% yield) highlights steric/electronic challenges with bulkier substituents. The target compound’s carbothioamide may introduce synthetic complexities due to sulfur reactivity .

Spectroscopic Properties: The carbothioamide group in the target compound would exhibit a C=S stretch at ~1240–1250 cm⁻¹ (IR) , distinct from acetamide analogs (C=O stretch ~1660 cm⁻¹). 1H NMR: Aromatic protons in the 4-methoxyphenoxymethyl group resonate at δ 6.8–7.2 ppm, similar to BB33582 .

Biological Activity: Orexin-1 antagonists () with N-benzylacetamide groups show substituent-dependent potency. The target compound’s carbothioamide may enhance binding via sulfur interactions but requires validation . CIQ () demonstrates that small structural changes (e.g., methanone vs. carbothioamide) can shift activity from NMDA modulation to orexin antagonism.

Conformational Analysis: X-ray data for related tetrahydroisoquinolines () reveal a semi-boat conformation in the six-membered ring, contrasting with the half-chair conformation seen in other studies. This conformational flexibility may influence receptor binding .

Data Table: Physicochemical Comparison

Property Target Compound CIQ () BB33582 () Compound 33 ()
Molecular Weight 501.6 ~450 467.94 ~500
Key Functional Groups Carbothioamide Methanone Benzoyl Acetamide
Aromatic Substituents 4-MeO-phenoxy 3-Cl-phenyl 4-Cl-benzoyl Benzylamino
Synthesis Yield N/A N/A N/A 82%

Biological Activity

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide (referred to as DMPT) is a complex organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features suggest a variety of interactions with biological targets, making it a candidate for further research into its therapeutic applications.

Molecular Formula : C27H27F3N2O5S
Molecular Weight : 548.6 g/mol
IUPAC Name : 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

PropertyValue
Molecular Weight548.6 g/mol
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bonds9
LogP (Partition Coefficient)4.127
Water Solubility (LogSw)-4.19

Antimicrobial Properties

Research has indicated that DMPT exhibits significant antimicrobial activity. A study demonstrated that derivatives of tetrahydroisoquinoline structures possess antibacterial properties against various strains of bacteria. This suggests that DMPT may be effective in combating infections caused by resistant bacterial strains .

Anticancer Activity

DMPT has been evaluated for its potential in cancer therapy. It has shown promising results as a P-glycoprotein (P-gp) modulator, enhancing the efficacy of chemotherapeutic agents such as doxorubicin in cancer cell lines. This sensitizing effect indicates that DMPT could help overcome multidrug resistance in cancer treatment .

The mechanism by which DMPT exerts its biological effects involves several pathways:

  • Enzyme Inhibition : DMPT can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
  • Signaling Pathway Modulation : The compound affects cellular signaling pathways related to cell growth and apoptosis.
  • Receptor Interaction : DMPT interacts with certain receptors on cell surfaces, leading to altered cellular responses .

Case Studies and Research Findings

  • Study on P-glycoprotein Modulators : A series of amide and ester derivatives were synthesized based on the tetrahydroisoquinoline scaffold. The study found that two derivatives displayed significant P-gp activity and enhanced the cytotoxicity of doxorubicin in various cancer cell lines .
  • Antibacterial Activity Evaluation : Another investigation assessed the antibacterial properties of similar compounds derived from tetrahydroisoquinolines. The findings indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization parameters?

The synthesis typically involves multi-step reactions, including cyclization, functional group protection/deprotection, and coupling reactions. For example, sodium hypochlorite-mediated halogenation or tert-butanol as a solvent can optimize yields in tetrahydroisoquinoline derivatives. Critical parameters include reaction temperature (room temperature to 80°C), solvent choice (DMF for solubility), and purification via reverse-phase chromatography (C18 columns with acetonitrile/water gradients) .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • HPLC/UPLC : Use C18 columns with mobile phases like methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (pH 5.5) to assess purity and resolve impurities .
  • NMR/ESI-MS : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ 132–114 ppm for aromatic protons) and ESI-MS for molecular ion peaks (e.g., m/z 344–568) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use personal protective equipment (PPE), avoid inhalation/ingestion, and store in cool, dry conditions. Emergency protocols include immediate decontamination and consultation with safety data sheets (SDS) for tetrahydroisoquinoline analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

Methodological approaches include:

  • Comparative assays : Replicate studies in orthogonal assays (e.g., cell-based vs. enzymatic assays) to rule out system-specific artifacts.
  • Theoretical alignment : Link results to a conceptual framework (e.g., receptor binding kinetics or metabolic stability) to identify confounding variables .

Q. What strategies optimize the compound’s bioavailability while retaining its tetrahydroisoquinoline pharmacophore?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility without disrupting the core scaffold.
  • Prodrug design : Mask hydrophobic moieties (e.g., methoxyphenyl groups) with cleavable esters or amides .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Docking studies : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs).
  • QSAR models : Corrogate electronic (e.g., methoxy group electron-donating effects) and steric parameters with activity data .

Q. What experimental designs address contradictions in stability profiles under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative stress and monitor degradation via HPLC.
  • Kinetic analysis : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life under storage conditions .

Methodological Framework for Research Design

  • Theoretical grounding : Anchor studies in established mechanisms (e.g., tetrahydroisoquinoline’s role in kinase inhibition) to generate testable hypotheses .
  • Data validation : Use triplicate experiments with statistical rigor (e.g., ANOVA for assay reproducibility) and report confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.